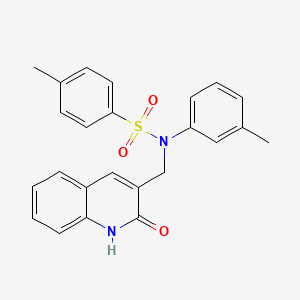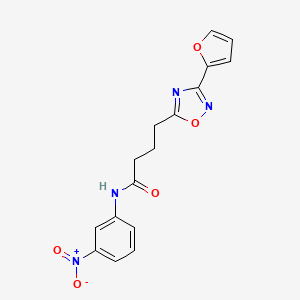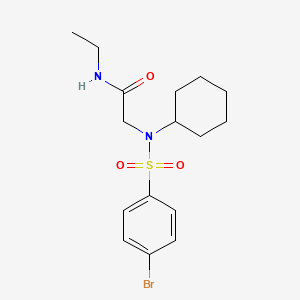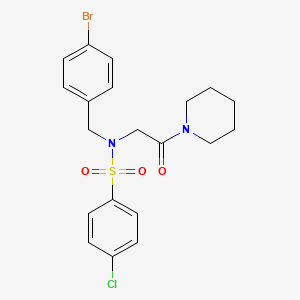
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide, also known as HQMMA, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. Specifically, N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide has been shown to inhibit the activity of ATP synthase, a protein involved in energy production within cells.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial growth, and the modulation of cellular processes. However, further research is needed to fully understand the potential effects of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide on human health and disease.
Advantages and Limitations for Lab Experiments
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide has several advantages for use in lab experiments, including its high degree of purity, its relatively simple synthesis method, and its potential applications in a range of scientific research areas. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential effects on human health.
Future Directions
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide, including further studies on its mechanism of action, its potential applications in the treatment of cancer and bacterial infections, and its potential effects on human health. Additionally, future research could focus on the development of new synthesis methods for N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide and the optimization of its properties for use in various scientific research applications.
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide is a novel compound with potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has shown promising results in various scientific research applications. However, further research is needed to fully understand its mechanism of action, potential effects on human health, and optimal use in lab experiments.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-hydroxy-3-formylquinoline and 4-methyl-N-(m-tolyl)benzenesulfonamide. The reaction proceeds under mild conditions and yields N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide as a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzenesulfonamide has been studied for its potential use as an antibacterial agent, as it has been shown to have inhibitory activity against various bacterial strains.
properties
IUPAC Name |
4-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-10-12-22(13-11-17)30(28,29)26(21-8-5-6-18(2)14-21)16-20-15-19-7-3-4-9-23(19)25-24(20)27/h3-15H,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFQMEZUASVSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)

![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)